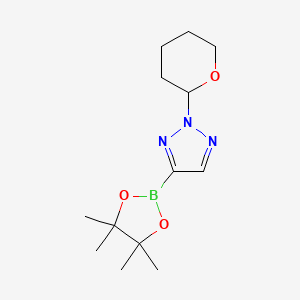
5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both bromine and chlorine atoms makes it a versatile intermediate for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole typically involves the halogenation of a pyrazole precursor. One common method is the bromomethylation of 4-chloro-1-methyl-1H-pyrazole using bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, the use of safer and more environmentally friendly bromomethylating agents can be explored to minimize hazardous byproducts .
Analyse Chemischer Reaktionen
Types of Reactions
5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 4-chloro-1-methyl-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole involves its interaction with molecular targets through its bromomethyl and chloro substituents. These groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(chloromethyl)-4-chloro-1-methyl-1H-pyrazole
- 5-(bromomethyl)-4-methyl-1H-pyrazole
- 5-(bromomethyl)-4-chloro-1H-pyrazole
Uniqueness
5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole is unique due to the presence of both bromine and chlorine atoms on the pyrazole ring. This dual halogenation enhances its reactivity and allows for a broader range of chemical modifications compared to similar compounds with only one halogen substituent. Additionally, the methyl group at the 1-position provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Eigenschaften
CAS-Nummer |
84547-58-0 |
|---|---|
Molekularformel |
C5H6BrClN2 |
Molekulargewicht |
209.47 g/mol |
IUPAC-Name |
5-(bromomethyl)-4-chloro-1-methylpyrazole |
InChI |
InChI=1S/C5H6BrClN2/c1-9-5(2-6)4(7)3-8-9/h3H,2H2,1H3 |
InChI-Schlüssel |
AZGHZEWFGLECRM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)Cl)CBr |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



